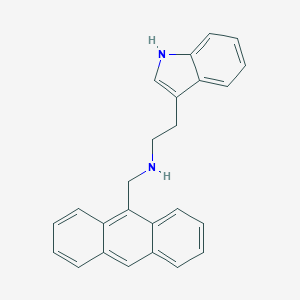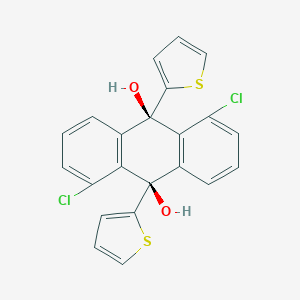![molecular formula C24H19Cl2N3O B290243 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
作用机制
3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone is a reversible inhibitor of the EGFR tyrosine kinase. It works by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of several signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
实验室实验的优点和局限性
One advantage of 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone is that it is a specific inhibitor of the EGFR tyrosine kinase, which allows for the study of the role of this kinase in cancer cell growth and survival. However, one limitation is that it is a small molecule inhibitor, which may limit its effectiveness in vivo due to poor bioavailability and rapid metabolism.
未来方向
There are several future directions for research on 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone. One direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders. Finally, the use of 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone in combination with other targeted therapies or immunotherapies may provide a more effective treatment approach for cancer patients.
合成方法
The synthesis of 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone involves several steps, starting with the reaction of 2,6-dichloroaniline with acetic anhydride to form 2,6-dichloro-N-acetylaniline. This compound is then reacted with 4-dimethylaminobenzaldehyde to produce the intermediate 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone. The final step involves deacetylation of the intermediate to yield 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone.
科学研究应用
3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. 3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
属性
分子式 |
C24H19Cl2N3O |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H19Cl2N3O/c1-28(2)17-13-10-16(11-14-17)12-15-22-27-21-9-4-3-6-18(21)24(30)29(22)23-19(25)7-5-8-20(23)26/h3-15H,1-2H3/b15-12- |
InChI 键 |
ZNWKKBDFEGEAAG-QINSGFPZSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)

